Downstream 5-HT2A Receptor Binding Affinity (Ki) Comparison: MDL 100907 vs. 4-Fluorophenyl Analog
The final antagonist MDL 100907, synthesized from the target compound (2,3-dimethoxyphenyl)(piperidin-4-yl)methanol, demonstrates a 5-HT2A receptor binding affinity (Ki) of 0.36 nM . In a direct cross-study comparison, a closely related alternative intermediate, (4-fluorophenyl)-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl)methanol, yields a final compound with a significantly reduced affinity of Ki = 1.63 nM [1]. This represents a 4.5-fold decrease in potency, quantified as a difference of 1.27 nM. The experimental conditions involved standard radioligand displacement assays against [³H]ketanserin or [³H]MDL 100907 on cloned human 5-HT2A receptors [1].
| Evidence Dimension | 5-HT2A Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 0.36 nM (MDL 100907 derived from target compound) |
| Comparator Or Baseline | 1.63 nM (4-fluorophenyl analog-derived final compound) |
| Quantified Difference | 4.5-fold superior affinity; Δ = 1.27 nM |
| Conditions | Radioligand displacement assays using [³H]ketanserin or [³H]MDL 100907 on cloned human 5-HT2A receptors |
Why This Matters
Procurement of this intermediate directly enables the synthesis of a final antagonist with sub-nanomolar affinity, a critical prerequisite for generating high-specificity radioligands for PET imaging and robust pharmacological tool compounds.
- [1] Fu, X., et al. (2002). Synthesis, receptor potency, and selectivity of halogenated diphenylpiperidines as serotonin 5-HT2A ligands for PET or SPECT brain imaging. Journal of Medicinal Chemistry, 45(11), 2319-2325. PMID: 12014965 View Source
